molecular formula C2H6AsNaS2 B103859 Arsinodithioic acid, dimethyl-, sodium salt CAS No. 27318-74-7

Arsinodithioic acid, dimethyl-, sodium salt

Cat. No.: B103859
CAS No.: 27318-74-7
M. Wt: 192.12 g/mol
InChI Key: ALZONEMRNNVFDI-UHFFFAOYSA-M
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Description

Arsinodithioic acid, dimethyl-, sodium salt is an organoarsenic compound with the chemical formula ( \text{C}_2\text{H}_6\text{AsNaS}_2 ). It is a member of the dithioarsinate family, which are known for their unique coordination patterns in inorganic and organometallic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsinodithioic acid, dimethyl-, sodium salt can be synthesized through the reaction of dimethylarsinic acid with hydrogen sulfide. The reaction is typically carried out in an aqueous phase, and the product is isolated using chromatographic techniques . Another method involves the reaction of dimethylarsinic acid with sodium sulfide in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of sodium dimethyldithioarsinate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Arsinodithioic acid, dimethyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium dimethyldithioarsinate involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction is believed to be responsible for its toxicological effects. The compound can also undergo metabolic transformations, leading to the formation of more toxic species .

Comparison with Similar Compounds

Arsinodithioic acid, dimethyl-, sodium salt is unique compared to other similar compounds due to its specific coordination patterns and reactivity. Similar compounds include:

  • Sodium dimethyldithiophosphinate
  • Sodium dimethyldithiocarbamate
  • Sodium dimethyldithiocarbonate

These compounds share similar structural features but differ in their chemical reactivity and applications .

Properties

IUPAC Name

sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZONEMRNNVFDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=S)(C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6AsNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950038
Record name Sodium dimethylarsinodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27318-74-7
Record name Arsinodithioic acid, dimethyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dimethylarsinodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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